![molecular formula C21H18N4O4S B4795154 4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4795154.png)
4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide
Description
Benzenesulfonamides are an important class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. Their structure allows for significant chemical versatility and the potential for targeted therapeutic applications.
Synthesis Analysis
The synthesis of benzenesulfonamides typically involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide, yielding various sulfonamide derivatives with potential for biological activities (Gul et al., 2016). Another approach involves the cyclocondensation of morpholine-substituted β-diketone with hydrazinobenzenesulfonamide hydrochloride, demonstrating the versatility in synthesizing these compounds (Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides can significantly affect their biological activity. Crystallographic studies reveal that minor variations in the substitution pattern on the benzene ring can lead to significant differences in molecular conformation and, consequently, biological activity (Borges et al., 2014).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, including cycloaddition and azo coupling, which are useful for synthesizing a wide array of derivatives with diverse biological activities. These reactions enable the introduction of different functional groups, significantly altering the chemical and biological properties of the resulting compounds (Sojitra et al., 2016).
Future Directions
properties
IUPAC Name |
4-[2-[(Z)-[1-(3-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-14-4-2-5-17(12-14)25-21(27)19(20(26)23-25)13-16-6-3-11-24(16)15-7-9-18(10-8-15)30(22,28)29/h2-13H,1H3,(H,23,26)(H2,22,28,29)/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUQZENQGQYKPA-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{(Z)-[1-(3-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.